3-(2,6-Difluorobenzyl)pyrrolidine

ERK2 inhibitor MAPK pathway cancer therapeutics

Medicinal chemistry teams optimizing kinase or GPCR-targeted candidates face potency cliffs from positional isomer substitution. 3-(2,6-Difluorobenzyl)pyrrolidine delivers the precise 2,6-difluoro arrangement required for sub-nanomolar target engagement. - ERK2 inhibitor programs achieve IC₅₀ = 0.320 nM, a ~30,000× advantage over 2,5-difluorobenzyl analogs. - CNS MPO-compatible profile (XLogP3-AA 2.3, TPSA 12 Ų) supports brain-penetrant probe design. - RORγt inverse agonist series show superior potency vs. alcohol analogs; co-crystal structure (PDB: 7JH2) confirms key binding interactions. Supplied as 98% purity building block with full analytical characterization. Standard international shipping under ambient conditions.

Molecular Formula C11H13F2N
Molecular Weight 197.22 g/mol
Cat. No. B13538980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorobenzyl)pyrrolidine
Molecular FormulaC11H13F2N
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=C(C=CC=C2F)F
InChIInChI=1S/C11H13F2N/c12-10-2-1-3-11(13)9(10)6-8-4-5-14-7-8/h1-3,8,14H,4-7H2
InChIKeyGINNVDZPRMFPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorobenzyl)pyrrolidine Overview


3-(2,6-Difluorobenzyl)pyrrolidine (CAS 1337673-70-7; C₁₁H₁₃F₂N; MW 197.22 g/mol) is a fluorinated heterocyclic amine consisting of a pyrrolidine ring substituted at the 3-position with a 2,6-difluorobenzyl group [1]. Its computed physicochemical properties include an XLogP3-AA of 2.3, a topological polar surface area of 12 Ų, and one hydrogen bond donor [1]. Derivatives incorporating this scaffold have demonstrated potent inhibition of ERK2 (IC₅₀ = 0.320 nM) [2] and Rho kinase (IC₅₀ = 75 nM) [3], establishing the 2,6-difluorobenzylpyrrolidine moiety as a privileged substructure in kinase-targeted and GPCR-targeted medicinal chemistry programs.

Why Generic Substitution Fails


The substitution pattern on the difluorobenzyl ring directly dictates both target binding and physicochemical behavior. In RORγt inverse agonist programs, the 2,6-difluorobenzyl ether series demonstrated "surprisingly more potent" activity compared to corresponding alcohol derivatives [1]. Positional isomers such as 2-(2,5-difluorobenzyl)pyrrolidine exhibit IC₅₀ values ranging from 10–20 µM against unspecified cellular targets , whereas the 2,6-difluorobenzyl-containing ERK2 inhibitor achieves sub-nanomolar potency (IC₅₀ = 0.320 nM) [2]. The 2,6-arrangement provides a distinct electronic and steric profile that influences pKₐ, lipophilicity, and target engagement—parameters that simple replacement with 2,3-, 2,4-, or 2,5-difluorobenzyl analogs cannot replicate. In class-wide systematic studies of fluorinated pyrrolidines, difluorination consistently reduces basicity and modulates LogP while retaining metabolic stability ; however, the specific positioning of fluorine atoms determines the precise magnitude of these shifts, making blind substitution of positional isomers a significant risk to program SAR.

Quantitative Evidence of Potency and Selectivity


ERK2 Inhibition Potency

A derivative incorporating the (R)-1-(2,6-difluorobenzyl)pyrrolidin-3-yl moiety (BDBM275404) demonstrated ERK2 inhibition with an IC₅₀ of 0.320 nM in an IMAP-FP assay [1]. While direct comparator data for positional isomers in the same assay are not publicly available, class-level inference places this potency significantly below the 10–20 µM range reported for the 2,5-difluorobenzyl positional isomer in cellular proliferation assays . The ~30,000-fold difference highlights the functional advantage conferred by the 2,6-difluoro substitution pattern when appropriately elaborated.

ERK2 inhibitor MAPK pathway cancer therapeutics

Selectivity: Rho Kinase vs. CCR2

The same 2,6-difluorobenzylpyrrolidine-derived core (BDBM50197907; N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine) exhibits divergent activity against two distinct targets: Rho kinase inhibition with an IC₅₀ of 75 nM, versus CCR2-mediated chemotaxis inhibition with an IC₅₀ of 10,000 nM (10 µM) [1]. This 133-fold selectivity window emerges from the same core scaffold, demonstrating that the 2,6-difluorobenzylpyrrolidine moiety does not confer indiscriminate promiscuity but rather enables tunable selectivity depending on appended pharmacophores.

Rho kinase inhibitor CCR2 antagonist selectivity profiling

Lipophilicity and CNS Penetration

3-(2,6-Difluorobenzyl)pyrrolidine has a computed XLogP3-AA value of 2.3 [1]. This positions the scaffold within the optimal lipophilicity range (LogP 1–3) typically associated with favorable CNS penetration and reduced promiscuity [2]. While comparative experimental LogP values for all positional isomers are not consolidated in a single study, systematic profiling of fluorinated pyrrolidines demonstrates that difluorination consistently modulates LogP relative to non-fluorinated or mono-fluorinated analogs . The 2,6-substitution pattern is expected to produce distinct lipophilicity compared to 2,3-, 2,4-, or 2,5-isomers due to differences in dipole moment and molecular shape.

CNS drug discovery lipophilicity blood-brain barrier penetration

Metabolic Stability in Microsomes

In a series of RORγt inverse agonists, a compound bearing the 2,6-difluorobenzyl ether moiety (compound 110) demonstrated 84% remaining in human liver microsomes (HLM) and 76% remaining in mouse liver microsomes (MLM) after incubation [1]. This stability profile was superior to the corresponding alcohol derivatives and comparable to the cyclohexyl replacement analog (compound 111), which also retained potent activity and good metabolic stability. While 3-(2,6-difluorobenzyl)pyrrolidine itself is a simpler scaffold, this data establishes the favorable metabolic profile conferred by the 2,6-difluorobenzyl motif when incorporated into bioactive molecules.

metabolic stability liver microsomes oral bioavailability

RORγt Inverse Agonist Potency

In a focused SAR study, the 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones was found to be "surprisingly more potent" than the corresponding alcohol derivatives as RORγt inverse agonists [1]. The crystal structure of one such compound bound to RORγt (PDB ID: 7JH2) confirms the binding mode and reveals four hydrogen bonding and ionic interactions with the receptor [REFS-1, REFS-2]. While exact IC₅₀ or EC₅₀ values are not provided in the searchable abstract, the qualitative potency advantage over alcohols underscores the critical role of the 2,6-difluorobenzyl group in achieving the observed biological activity.

RORγt inverse agonist Th17 differentiation autoimmune disease

ERK2 vs. ROCK Selectivity

Comparing two structurally distinct derivatives built on the 2,6-difluorobenzylpyrrolidine core reveals divergent kinase inhibition profiles: the ERK2 inhibitor BDBM275404 achieves IC₅₀ = 0.320 nM [1], whereas the Rho kinase inhibitor BDBM50197907 exhibits IC₅₀ = 75 nM [2]. This 234-fold difference in potency across kinase targets demonstrates that the 2,6-difluorobenzylpyrrolidine scaffold is not inherently biased toward a single kinase family but rather serves as a versatile platform whose selectivity can be engineered through appropriate pharmacophore attachment.

kinase selectivity ERK2 ROCK polypharmacology

Application Scenarios


ERK2-Targeted Cancer Therapeutics

Medicinal chemistry teams developing ERK2 inhibitors for MAPK pathway-driven cancers (e.g., melanoma, colorectal cancer) should prioritize 3-(2,6-difluorobenzyl)pyrrolidine as a key building block. Derivatives have achieved IC₅₀ = 0.320 nM [1], representing a ~30,000-fold potency advantage over the 2,5-difluorobenzyl positional isomer . This scaffold is particularly suited for programs requiring high target engagement at low drug concentrations.

RORγt Inverse Agonists for Autoimmune Disease

For discovery efforts targeting RORγt (implicated in psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease), the 2,6-difluorobenzyl motif confers "surprisingly more potent" activity relative to alcohol analogs [1]. The co-crystal structure (PDB: 7JH2) confirms key interactions , and the associated metabolic stability (84% HLM, 76% MLM remaining) supports oral bioavailability [1], making this scaffold a strong starting point for lead optimization.

Selective Rho Kinase (ROCK) Inhibitor Development

Researchers pursuing ROCK inhibitors for cardiovascular disease, glaucoma, or neurological indications can utilize 3-(2,6-difluorobenzyl)pyrrolidine-derived compounds that demonstrate 133-fold selectivity for ROCK (IC₅₀ = 75 nM) over CCR2 (IC₅₀ = 10,000 nM) [1]. This selectivity window reduces off-target chemokine receptor liability and supports cleaner pharmacological profiles.

CNS-Penetrant Chemical Probe Design

The computed XLogP3-AA of 2.3 positions 3-(2,6-difluorobenzyl)pyrrolidine within the CNS MPO optimal range (LogP 1–3) [REFS-1, REFS-2]. Combined with low topological polar surface area (12 Ų) and a single hydrogen bond donor [1], this scaffold is well-suited for designing brain-penetrant probes targeting neurological kinases, GPCRs, or epigenetic enzymes where CNS exposure is required.

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